PF-06650833 - 1817626-54-2

PF-06650833

Catalog Number: EVT-279242
CAS Number: 1817626-54-2
Molecular Formula: C18H20FN3O4
Molecular Weight: 361.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PF-06650833 is under investigation in clinical trial NCT02609139 (Study to Evaluate Pharmacokinetics of A Modified Release Formulation of PF-06650833 in Healthy Subjects).
Zimlovisertib is an orally bioavailable, small molecule, reversible inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4), with potential immunomodulating and anti-inflammatory activities. Upon oral administration, zimlovisertib targets, binds to, and blocks the kinase activity of IRAK4. This inhibits IRAK4-mediated signaling, prevents the activation of IRAK4-mediated nuclear factor-kappa B (NF-kB) signaling and decreases the expression of inflammatory cytokines. This may inhibit inflammation and immune-mediated cell destruction in inflammatory and auto-immune diseases where toll-like receptor (TLR) or interleukin 1 receptor (IL-1R) signaling is overactivated and MYD88 is dysregulated. IRAK4, a serine/threonine-protein kinase that plays a key role in both the TLR and IL-1R signaling pathways, is activated though the adaptor protein MYD88 and links the TLR and IL-1R signaling pathway to the NF-kB pathway.
Source and Classification

PF-06650833 was developed by Pfizer and is classified under the category of kinase inhibitors. Its primary mechanism involves the inhibition of IRAK4, a crucial component in the signaling pathways activated by pro-inflammatory cytokines, which are pivotal in various inflammatory diseases. The compound is part of ongoing research aimed at understanding its efficacy and safety in clinical settings.

Synthesis Analysis

Methods and Technical Details

The synthesis of PF-06650833 involves several steps that typically include the formation of key intermediates followed by coupling reactions to yield the final product. While specific synthetic routes are proprietary, general methodologies for synthesizing similar compounds often involve:

  1. Formation of the Core Structure: Utilizing methods such as nucleophilic substitution or coupling reactions to construct the isoquinoline framework.
  2. Functionalization: Introducing various functional groups that enhance biological activity and selectivity towards IRAK4.
  3. Purification: Employing techniques like high-performance liquid chromatography to isolate and purify the final compound.

The synthesis process is optimized to ensure high yield and purity, critical for subsequent biological testing.

Molecular Structure Analysis

Structure and Data

PF-06650833 has a complex molecular structure characterized by an isoquinoline core with various substituents that contribute to its biological activity. The chemical formula is C17_{17}H19_{19}F1_{1}N2_{2}O3_{3}, and its molecular weight is approximately 320.35 g/mol. The structural representation includes:

  • An isoquinoline backbone
  • A methoxy group
  • A fluoro substituent at specific positions

This structural configuration is crucial for its interaction with IRAK4, allowing for effective binding and inhibition.

Chemical Reactions Analysis

Reactions and Technical Details

PF-06650833 participates in several biochemical reactions primarily through its interaction with IRAK4. The compound acts by competing with ATP for binding at the active site of IRAK4, thereby inhibiting its kinase activity. This inhibition leads to a downstream reduction in pro-inflammatory cytokine production, including tumor necrosis factor alpha and interleukin-6.

Key reactions include:

  1. Competitive Inhibition: PF-06650833 binds to the ATP-binding site of IRAK4.
  2. Downstream Signaling Modulation: Inhibition results in decreased activation of nuclear factor kappa-light-chain-enhancer of activated B cells signaling pathways.

These interactions are critical for mitigating inflammatory responses in autoimmune conditions.

Mechanism of Action

Process and Data

The mechanism of action for PF-06650833 revolves around its ability to inhibit IRAK4, a key mediator in the Toll-like receptor signaling pathway. Upon binding to IRAK4, PF-06650833 prevents the phosphorylation events necessary for downstream signaling cascades that lead to inflammation.

Data from pharmacological studies indicate that:

  • The compound effectively reduces cytokine release in peripheral blood mononuclear cells stimulated by Toll-like receptor ligands.
  • It exhibits a dose-dependent response, with significant inhibition observed at concentrations as low as 2 nM.

These findings underscore the potential of PF-06650833 as a therapeutic agent in controlling excessive inflammatory responses.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

PF-06650833 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents.
  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Melting Point: Specific melting point data is proprietary but typically falls within the range expected for similar compounds.

Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are utilized to confirm these properties during quality control processes.

Applications

Scientific Uses

PF-06650833 has been investigated primarily for its role in treating autoimmune diseases due to its selective inhibition of IRAK4. Research indicates potential applications in:

  1. Rheumatoid Arthritis: Demonstrating efficacy in reducing disease markers.
  2. Systemic Lupus Erythematosus: Targeting inflammatory pathways associated with disease exacerbation.
  3. Other Autoimmune Disorders: Ongoing studies aim to explore broader applications across various conditions characterized by dysregulated immune responses.

The compound's selectivity makes it a promising candidate for further clinical development aimed at reducing side effects commonly associated with less selective immunosuppressive therapies.

Properties

CAS Number

1817626-54-2

Product Name

PF-06650833

IUPAC Name

1-[[(2S,3S,4S)-3-ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy]-7-methoxyisoquinoline-6-carboxamide

Molecular Formula

C18H20FN3O4

Molecular Weight

361.4 g/mol

InChI

InChI=1S/C18H20FN3O4/c1-3-10-13(22-17(24)15(10)19)8-26-18-11-7-14(25-2)12(16(20)23)6-9(11)4-5-21-18/h4-7,10,13,15H,3,8H2,1-2H3,(H2,20,23)(H,22,24)/t10-,13+,15-/m0/s1

InChI Key

JKDGKIBAOAFRPJ-ZBINZKHDSA-N

SMILES

CCC1C(NC(=O)C1F)COC2=NC=CC3=CC(=C(C=C32)OC)C(=O)N

Solubility

Soluble in DMSO

Synonyms

PF-06650833; PF 06650833; PF06650833; PF-6650833; PF 6650833; PF6650833.

Canonical SMILES

CCC1C(NC(=O)C1F)COC2=NC=CC3=CC(=C(C=C32)OC)C(=O)N

Isomeric SMILES

CC[C@H]1[C@H](NC(=O)[C@H]1F)COC2=NC=CC3=CC(=C(C=C32)OC)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.